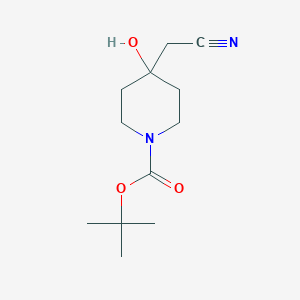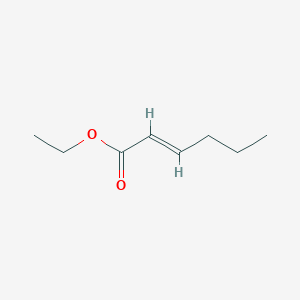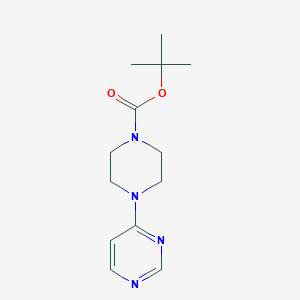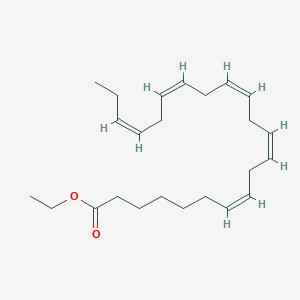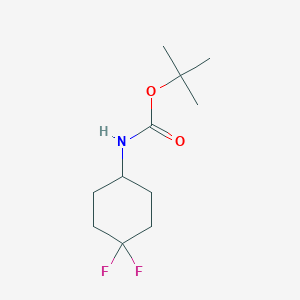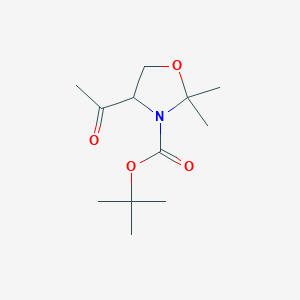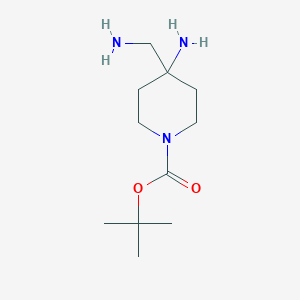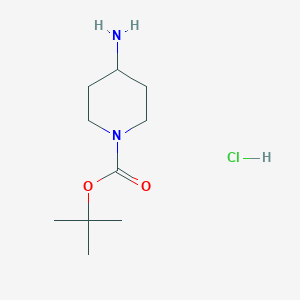
2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate, also known as APQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. APQ belongs to the class of quinazoline derivatives and has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.
作用機序
The exact mechanism of action of 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival, and the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate has been shown to induce apoptosis and inhibit cell proliferation by regulating various signaling pathways. In animal models, 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate has been shown to exhibit anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines and modulating pain perception.
実験室実験の利点と制限
One of the major advantages of 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate is its potential therapeutic applications in various fields of scientific research, including cancer research and inflammation. 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate is relatively easy to synthesize and can be obtained in high purity and yield using standard laboratory techniques. However, one of the limitations of 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate is its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical trials.
将来の方向性
There are several future directions for research on 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate. One direction is to further investigate its mechanism of action and identify the specific signaling pathways involved in its antitumor and anti-inflammatory effects. Another direction is to evaluate its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to evaluate its safety and efficacy in clinical trials for the treatment of cancer and inflammation.
合成法
The synthesis of 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate involves the reaction of 4-allyl-1-piperazinecarboxylic acid with 2-methylpentanol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with 4-chloroquinazoline in the presence of a base such as triethylamine to yield 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate. The purity and yield of 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate can be improved by recrystallization and purification using column chromatography.
科学的研究の応用
2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate has been extensively studied for its potential therapeutic applications in various fields of scientific research. In cancer research, 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate has been shown to exhibit potent antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and neuropathic pain.
特性
IUPAC Name |
(E)-but-2-enedioic acid;4-(2-methylpentoxy)-2-(4-prop-2-enylpiperazin-1-yl)quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O.C4H4O4/c1-4-8-17(3)16-26-20-18-9-6-7-10-19(18)22-21(23-20)25-14-12-24(11-5-2)13-15-25;5-3(6)1-2-4(7)8/h5-7,9-10,17H,2,4,8,11-16H2,1,3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBJTZBIJPLIOG-WLHGVMLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)COC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate | |
CAS RN |
129664-18-2 |
Source


|
| Record name | Quinazoline, 4-((2-methylpentyl)oxy)-2-(4-(2-propenyl)-1-piperazinyl)-, (E)-2-butenedioate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129664182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

